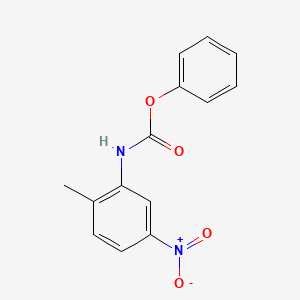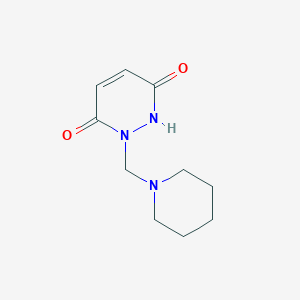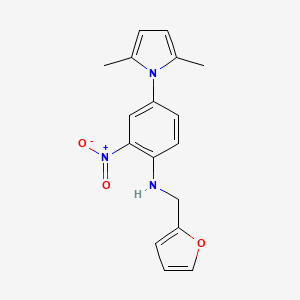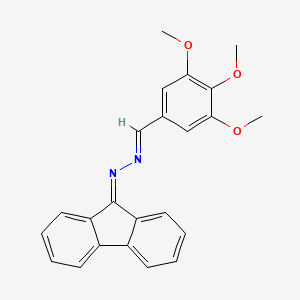![molecular formula C13H24N4O3S B3924393 2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3924393.png)
2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Descripción general
Descripción
2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one, also known as TAK-659, is a small molecule inhibitor that has gained attention in recent years due to its potential application in treating various diseases.
Mecanismo De Acción
2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one works by inhibiting the activity of BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various diseases, including B-cell malignancies and autoimmune disorders. By inhibiting BTK, this compound suppresses B-cell activation and proliferation, leading to the suppression of disease progression.
Biochemical and physiological effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound inhibits BTK activity in a dose-dependent manner, leading to the suppression of B-cell activation and proliferation. In vivo studies have shown that this compound is well-tolerated and has potent antitumor activity in various mouse models of B-cell malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has several advantages for lab experiments, including its potent and selective inhibition of BTK, its well-tolerated nature, and its potential application in treating various diseases. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for the development and application of 2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one. These include further investigation of its potential application in treating autoimmune disorders and inflammatory diseases, as well as its potential combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, further studies are needed to optimize the synthesis method of this compound and to investigate its pharmacokinetics and pharmacodynamics in vivo.
Aplicaciones Científicas De Investigación
2-methyl-8-(piperidin-1-ylsulfonyl)hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has been investigated for its potential application in treating various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of BTK, a critical enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. This inhibition leads to the suppression of B-cell activation and proliferation, making this compound a promising therapeutic agent for B-cell malignancies and autoimmune disorders.
Propiedades
IUPAC Name |
8-methyl-2-piperidin-1-ylsulfonyl-1,3,4,6,7,9a-hexahydropyrazino[1,2-a]pyrazin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-14-7-8-15-9-10-17(11-12(15)13(14)18)21(19,20)16-5-3-2-4-6-16/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCURLPFOQMFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2CCN(CC2C1=O)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-isopropylisoxazol-3-yl)methyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B3924315.png)
![N-methyl-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]ethanamine](/img/structure/B3924316.png)
![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanamide](/img/structure/B3924324.png)

![tert-butyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B3924344.png)
![N-(2-methylphenyl)bicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B3924353.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3924365.png)
![10-cyclohexylidene-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3924369.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B3924381.png)
![3,5,7-trimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B3924387.png)

